molecular formula C12H12ClN3O2S2 B446716 5-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide CAS No. 312591-33-6

5-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide

Cat. No.: B446716
CAS No.: 312591-33-6
M. Wt: 329.8g/mol
InChI Key: DQEYRGMRRULUGG-UHFFFAOYSA-N
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Description

5-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide is a synthetic organic compound with the molecular formula C({12})H({12})ClN({3})O({2})S(_{2}). It belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities. This compound is of interest in various fields of scientific research due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide typically involves the following steps:

  • Formation of the Thiadiazole Ring: : The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions. For example, ethyl thiosemicarbazide can be reacted with a carboxylic acid chloride to form the thiadiazole ring.

  • Substitution Reactions: : The thiadiazole ring is then functionalized with an ethylsulfanyl group through nucleophilic substitution reactions. This involves the reaction of the thiadiazole with an ethylsulfanyl halide in the presence of a base.

  • Coupling with Benzamide: : The final step involves coupling the functionalized thiadiazole with 5-chloro-2-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the ethylsulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities if present.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chloro and methoxy positions on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH({4})) are typically used.

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K({3})) are used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, 5-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide is studied for its potential antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

The compound is investigated for its pharmacological activities, including its potential as an anti-inflammatory, analgesic, and antipyretic agent. Its interactions with specific enzymes and receptors are of particular interest.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 5-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide involves its interaction with various molecular targets, including enzymes and receptors. The ethylsulfanyl and thiadiazole moieties are crucial for its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide
  • 5-chloro-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide
  • 5-chloro-N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide

Uniqueness

Compared to similar compounds, 5-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide exhibits unique properties due to the ethylsulfanyl group, which influences its solubility, reactivity, and biological activity. The specific substitution pattern on the benzene ring also contributes to its distinct pharmacological profile.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

5-chloro-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2S2/c1-3-19-12-16-15-11(20-12)14-10(17)8-6-7(13)4-5-9(8)18-2/h4-6H,3H2,1-2H3,(H,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQEYRGMRRULUGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=C(C=CC(=C2)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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